molecular formula C13H20N2O B13793790 (4E)-N-Methyl-5-(5-ethoxy-3-pyridyl)-4-penten-2-amine

(4E)-N-Methyl-5-(5-ethoxy-3-pyridyl)-4-penten-2-amine

Cat. No.: B13793790
M. Wt: 220.31 g/mol
InChI Key: KJZMFQZAEDAMAE-FNORWQNLSA-N
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Description

“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” is a complex organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an ethoxy group and a pentenyl chain, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation: Introduction of the pentenyl chain to the pyridine ring.

    Amination: Incorporation of the amine group through nucleophilic substitution.

    Ethoxylation: Addition of the ethoxy group to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitrile group.

    Reduction: Hydrogenation of the pentenyl chain.

    Substitution: Replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halides, alkylating agents.

Major Products

    Oxidation products: Nitro derivatives, nitriles.

    Reduction products: Saturated amines.

    Substitution products: Various substituted pyridines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent or drug precursor.

    Industry: Used in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action for “4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-2-amine derivatives: Compounds with similar pentenyl chains.

    Pyridine derivatives: Compounds with substituted pyridine rings.

    Ethoxy-substituted amines: Compounds with ethoxy groups attached to amine structures.

Uniqueness

“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(E)-5-(5-ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine

InChI

InChI=1S/C13H20N2O/c1-4-16-13-8-12(9-15-10-13)7-5-6-11(2)14-3/h5,7-11,14H,4,6H2,1-3H3/b7-5+

InChI Key

KJZMFQZAEDAMAE-FNORWQNLSA-N

Isomeric SMILES

CCOC1=CN=CC(=C1)/C=C/CC(C)NC

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCC(C)NC

Origin of Product

United States

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